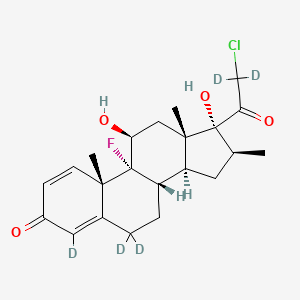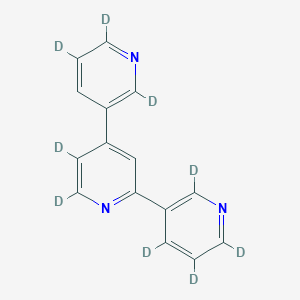
Nicotelline-d9 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotelline-d9 is a deuterium-labeled derivative of nicotelline, a minor alkaloid found in tobacco. The incorporation of deuterium atoms into the structure of nicotelline enhances its stability and alters its pharmacokinetic properties, making it a valuable tool in scientific research . The molecular formula of Nicotelline-d9 is C15H2D9N3, and it has a molecular weight of 242.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotelline-d9 involves the deuteration of nicotelline. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions. The exact synthetic route may vary, but it generally involves the following steps:
Starting Material: Nicotelline is used as the starting material.
Deuteration: The hydrogen atoms in nicotelline are replaced with deuterium atoms using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Purification: The resulting Nicotelline-d9 is purified using chromatographic techniques to ensure high purity
Industrial Production Methods: Industrial production of Nicotelline-d9 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotelline are subjected to deuteration using industrial-scale reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging: The purified Nicotelline-d9 is packaged under controlled conditions to prevent contamination.
Chemical Reactions Analysis
Types of Reactions: Nicotelline-d9 undergoes various chemical reactions, including:
Oxidation: Nicotelline-d9 can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Nicotelline-d9 to its reduced forms.
Substitution: Nicotelline-d9 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Nicotelline-d9 may yield N-oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Nicotelline-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of nicotelline and related compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological systems.
Medicine: Utilized in drug development to study the metabolic pathways and pharmacokinetics of potential therapeutic agents.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of Nicotelline-d9 involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ionotropic receptors composed of five subunits. Nicotelline-d9 binds to these receptors, leading to the activation of dopaminergic neurons in the cortico-limbic pathways. This interaction results in the modulation of neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Nicotelline-d9 is compared with other similar compounds, such as:
Nicotelline: The non-deuterated form of Nicotelline-d9.
Nicotine: A major alkaloid in tobacco with similar pharmacological properties.
Anabasine: Another minor tobacco alkaloid with distinct chemical properties.
Anatabine: A minor tobacco alkaloid with potential therapeutic applications
Uniqueness: Nicotelline-d9 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving the metabolism and pharmacokinetics of nicotelline and related compounds .
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-[5,6-dideuterio-4-(2,5,6-trideuteriopyridin-3-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H/i1D,2D,4D,5D,6D,7D,8D,10D,11D |
InChI Key |
OILSPHJMIPYURT-ZDMBMJMYSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(N=C1[2H])[2H])C2=CC(=NC(=C2[2H])[2H])C3=C(N=C(C(=C3[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


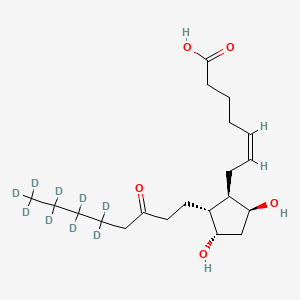
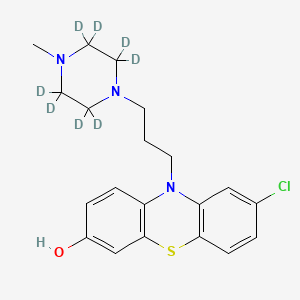

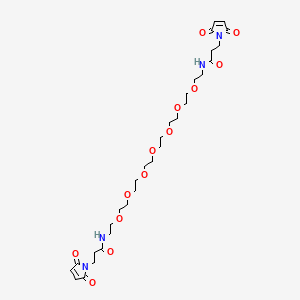
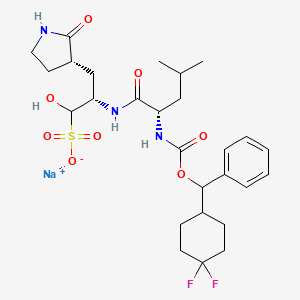
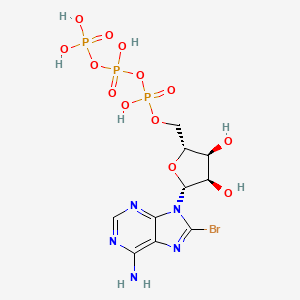
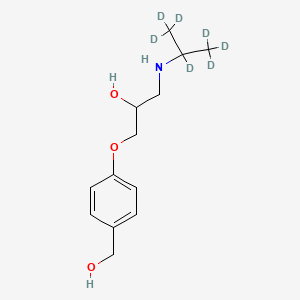
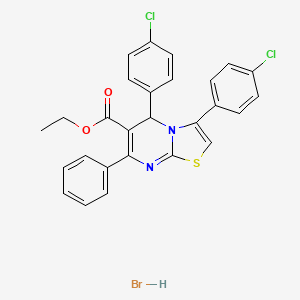

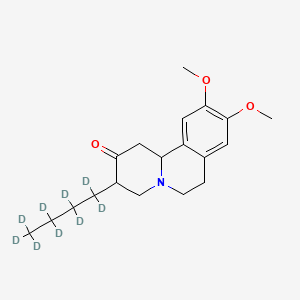

![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)

